molecular formula C15H13ClN2O3S B5841701 (2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide

(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide

Cat. No.: B5841701
M. Wt: 336.8 g/mol
InChI Key: IWJVOQVXEOHSJJ-BJMVGYQFSA-N
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Description

(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide is an organic compound characterized by its unique structure, which includes an aminosulfonyl group attached to a phenyl ring and a chlorophenyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide typically involves the reaction of 4-(aminosulfonyl)aniline with 2-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and related compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminosulfonyl)phenyl]-3-phenyl-2-propenamide: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    N-[4-(aminosulfonyl)phenyl]-3-(4-chlorophenyl)-2-propenamide: Similar structure but with a different position of the chlorine atom, potentially leading to different chemical and biological properties.

Uniqueness

(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-14-4-2-1-3-11(14)5-10-15(19)18-12-6-8-13(9-7-12)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJVOQVXEOHSJJ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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